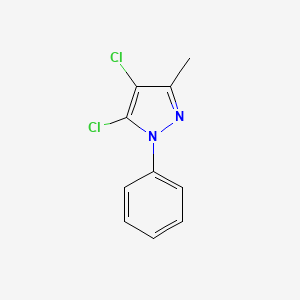

4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJWSTZHZGJTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the 4,5 Dichloro 3 Methyl 1 Phenyl 1h Pyrazole Scaffold

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, being an electron-rich heteroaromatic system, is susceptible to electrophilic aromatic substitution. The most significant reaction of this type for introducing functionality onto the 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole scaffold and its precursors is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.org This reaction is a powerful method for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.com

The Vilsmeier-Haack reagent, typically a chloroiminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3), acts as the electrophile. wikipedia.org While the fully substituted this compound is not a direct substrate for this reaction (as the C4 position is occupied), its precursors are readily formylated. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier-Haack reagent results in a simultaneous chlorination and formylation to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netmdpi.com This transformation is a key step in accessing C4-functionalized pyrazoles. arkat-usa.orgnih.gov

The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring. The resulting iminium ion intermediate is then hydrolyzed during workup to afford the aldehyde functionality. wikipedia.org The scope of this reaction is quite broad, providing an efficient route for the preparation of various 1H-pyrazole-4-carbaldehydes. arkat-usa.orgnih.gov

Nucleophilic Substitution Reactions

The chlorine atoms at the C4 and C5 positions of the pyrazole ring are susceptible to nucleophilic substitution, a reaction pathway that allows for significant diversification of the scaffold. The reactivity of these halogens is enhanced by the electron-withdrawing nature of the pyrazole ring. The chlorine atom at the C5 position is generally more reactive towards nucleophiles.

Research has demonstrated that the chloro group in derivatives like 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde can be displaced by various nucleophiles. For example, reactions with phenols and thiophenols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF lead to the formation of 5-phenoxy and 5-(phenyl)sulfanyl substituted pyrazoles, respectively. researchgate.net This highlights the utility of O- and S-centered nucleophiles in modifying the pyrazole core. Similarly, nitrogen-based nucleophiles can also be employed to displace the halogen atoms, further expanding the range of accessible derivatives.

Functionalization Strategies at Specific Ring Positions

The phenyl group at the N1 position of the pyrazole ring can undergo typical electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid undesired reactions on the pyrazole ring itself. The directing effect of the pyrazole ring substituent on the phenyl group is typically ortho- and para-directing. Common modifications such as nitration, halogenation, or Friedel-Crafts reactions can be envisioned, although specific examples directly on the this compound scaffold are not extensively documented in readily available literature. However, syntheses of related pyrazoles often start with substituted phenylhydrazines, incorporating desired functionalities on the phenyl ring from the outset. For instance, reacting a substituted phenylhydrazine (B124118) with a suitable precursor is a common strategy to introduce groups like chloro or nitro onto the N-phenyl ring. biomedpharmajournal.org

The methyl group at the C3 position is generally less reactive compared to the other positions on the pyrazole scaffold. Its functionalization typically requires more forcing conditions. One potential strategy involves lateral lithiation, where a strong base like n-butyllithium (n-BuLi) could deprotonate the methyl group to form a lithiated intermediate. This nucleophilic species could then react with various electrophiles to introduce new functional groups. However, competitive lithiation at other sites, such as the ortho-position of the N-phenyl ring or direct deprotonation of the pyrazole ring, can be a challenge and depends heavily on the specific substrate and reaction conditions. clockss.org

As introduced in section 3.2, the halogen atoms, particularly the C5-chloro group, are key sites for functionalization via nucleophilic aromatic substitution (SNAr). This strategy allows for the introduction of a wide array of substituents by reacting the chloro-pyrazole with different nucleophiles.

O-Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ethers. For example, 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde has been shown to react with various phenols in the presence of K2CO3 to yield 5-phenoxy-substituted pyrazole carbaldehydes. researchgate.net

S-Nucleophiles: Thiolates are effective nucleophiles for displacing the chloro group, leading to the formation of thioethers. Reactions with thiophenols proceed smoothly under basic conditions to give 5-(phenylsulfanyl)-substituted pyrazoles. researchgate.net

N-Nucleophiles: Amines and other nitrogen-based nucleophiles can also be used, although their reactivity can be influenced by steric hindrance and the basicity of the nucleophile. These reactions lead to the formation of aminopyrazole derivatives.

The table below summarizes representative nucleophilic substitution reactions on a closely related pyrazole derivative.

| Starting Material | Nucleophile | Reagent/Solvent | Product | Yield |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenol | K2CO3 / DMF | 5-phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | N/A |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | p-Methylphenol | K2CO3 / DMF | 5-(p-tolyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | N/A |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Thiophenol | K2CO3 / DMF | 3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazole-4-carbaldehyde | N/A |

Data derived from studies on related compounds as specific yields for these exact reactions were not detailed in the cited sources. researchgate.net

The introduction of aldehyde and carboxylic acid groups at the C4 position of the pyrazole ring is a crucial transformation for creating versatile building blocks.

The aldehyde group is most commonly introduced using the Vilsmeier-Haack reaction, as discussed in section 3.1. Starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, treatment with a mixture of POCl3 and DMF at elevated temperatures yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netmdpi.com

Once the aldehyde is in place, it can be readily oxidized to the corresponding carboxylic acid. A standard and effective method for this oxidation is the use of potassium permanganate (B83412) (KMnO4) in an aqueous or mixed solvent system. researchgate.netresearchgate.netumich.edu The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a stable compound that can be further derivatized, for example, by converting the carboxylic acid to an acid chloride, ester, or amide. researchgate.net

The sequence of formylation followed by oxidation is a robust and widely used strategy to access C4-carboxy pyrazole derivatives.

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl3, DMF | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | N/A | mdpi.com |

| 2 | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO4, H2O | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 88% | researchgate.net |

Formation of Fused Heterocyclic Systems

The this compound scaffold is a versatile building block for the synthesis of more complex, fused heterocyclic systems. The presence of two reactive chlorine atoms at positions 4 and 5 of the pyrazole ring allows for various cyclization reactions, leading to the formation of bicyclic and polycyclic structures with significant potential in medicinal and materials chemistry. These reactions typically involve the sequential or simultaneous displacement of the chloro substituents by nucleophiles, particularly those that are bifunctional, to construct a new adjoined ring.

Pyrazolo-Fused Scaffolds

The construction of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, represents a cornerstone of synthetic strategies employing dichloropyrazole precursors. These scaffolds are of high interest as they are isosteres of purines and have been identified as privileged structures in drug discovery, particularly as kinase inhibitors. nih.govnih.gov

The synthesis of these fused systems from this compound hinges on the differential reactivity of the two chlorine atoms. The C5-chloro group is generally more susceptible to nucleophilic aromatic substitution than the C4-chloro group. This allows for a stepwise approach where the C5 position is functionalized first, often by introducing an amino group. The resulting 4-chloro-5-aminopyrazole derivative is a key intermediate. This intermediate can then undergo cyclization by reacting with a suitable reagent to form the second heterocyclic ring.

For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting a 5-aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comresearchgate.net While direct examples starting from this compound are specific, the established synthetic routes for analogous compounds provide a clear blueprint. A common strategy involves the initial conversion of the dichloropyrazole to a 5-amino-4-chloropyrazole, which is then subjected to cyclization conditions. For example, treatment of 5-amino-3-methyl-1-phenylpyrazole with Vilsmeier-Haack reagent (POCl₃/DMF) has been shown to produce 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, demonstrating the feasibility of forming a chlorinated fused pyridine (B92270) ring. researchgate.net

Similarly, pyrazolo[3,4-d]pyrimidine systems are accessible from dichloropyrazole precursors. The general approach involves building the pyrimidine (B1678525) ring onto the pyrazole core. This can be accomplished by reacting a 5-aminopyrazole-4-carbonitrile or carboxamide derivative with reagents like formamide (B127407), urea (B33335), or guanidine (B92328). The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been reported, starting from 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, which is first fused with urea to form a dione, followed by chlorination with phosphorus oxychloride. nih.gov This highlights a viable pathway from a functionalized pyrazole to a dichlorinated pyrazolo-fused system.

| Fused System | Precursor Type | Typical Reagents for Cyclization | Resulting Scaffold |

| Pyrazolo[3,4-b]pyridine | 5-Amino-4-chloropyrazole | 1,3-Diketones, β-Ketoesters, Malonates | 4-Substituted-pyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-4-cyanopyrazole | Formamide, Urea, Guanidine | 4-Amino-pyrazolo[3,4-d]pyrimidine |

| Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine-4,6-dione | POCl₃, PCl₅ | 4,6-Dichloro-pyrazolo[3,4-d]pyrimidine |

Cyclocondensation Reactions with Bifunctional Reagents

Cyclocondensation reactions provide a more direct route to fused heterocyclic systems by utilizing bifunctional reagents that can react with both chloro groups of the this compound scaffold, often in a one-pot process. This approach is highly efficient for constructing five-, six-, or seven-membered rings fused to the pyrazole core.

The success of these reactions depends on the nature of the bifunctional nucleophile. Reagents containing two nucleophilic centers, such as hydrazines, diamines, or aminothiols, are ideal for this purpose.

Reaction with Hydrazines: The reaction of dichloropyrazoles with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a common method for synthesizing pyrazolo[3,4-c]pyridazine derivatives. The two nitrogen atoms of the hydrazine molecule displace the two chlorine atoms at the C4 and C5 positions of the pyrazole ring, leading to the formation of the fused pyridazine (B1198779) ring.

Reaction with Guanidine and Amidines: When this compound is treated with guanidine or other amidines, the reaction can lead to the formation of aminopyrazolo[3,4-d]pyrimidines. The bifunctional nature of guanidine allows it to act as a nitrogen source for the construction of the pyrimidine ring through condensation with the reactive chloro- and adjacent functional groups on the pyrazole.

Reaction with Diamines and Amino Alcohols: Bifunctional reagents like ethylenediamine (B42938) or ethanolamine (B43304) can also be used to construct fused rings. For example, reaction with ethylenediamine could potentially yield pyrazolo[3,4-b]pyrazines through a double nucleophilic substitution of the chlorine atoms.

A pertinent example, although starting from a related compound, is the one-pot, three-component reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with an aziridine (B145994) and ammonium (B1175870) acetate (B1210297) to yield a complex 1,3-diazabicyclo[3.1.0]hex-3-ene system fused indirectly to the pyrazole ring. mdpi.com This demonstrates the utility of pyrazole aldehydes in multicomponent cyclocondensation reactions to build intricate fused architectures. mdpi.com The classic Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, forms the basis of many pyrazole syntheses and its principles are extended to the cyclocondensation reactions for creating fused systems. nih.gov

| Bifunctional Reagent | Fused Ring Formed | Resulting Heterocyclic System |

| Hydrazine Hydrate | Pyridazine | Pyrazolo[3,4-c]pyridazine |

| Guanidine | Pyrimidine | Aminopyrazolo[3,4-d]pyrimidine |

| Ethylenediamine | Pyrazine | Pyrazolo[3,4-b]pyrazine |

| o-Phenylenediamine | Diazepine | Pyrazolo[4,5-b] nih.govmdpi.combenzodiazepine |

| 2-Aminothiophenol | Thiazine | Pyrazolo[4,5-b] nih.govnih.govbenzothiazine |

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are paramount in elucidating the precise molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods map out the connectivity of atoms and the nature of the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms and their connectivity.

For 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the methyl and phenyl protons. The methyl group (CH₃) protons at the C3 position of the pyrazole (B372694) ring would likely appear as a singlet in the upfield region of the spectrum. The five protons of the phenyl group attached to the N1 nitrogen would exhibit a more complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would be significantly influenced by the attached substituents, particularly the electron-withdrawing chlorine atoms. For instance, the carbons C4 and C5, being directly bonded to chlorine, would be expected to resonate at a lower field compared to similar, non-halogenated pyrazole rings. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.4 | ~14 |

| Phenyl (C₆H₅) | ~7.3 - 7.6 (multiplet) | ~125 - 138 |

| Pyrazole C3 | - | ~150 |

| Pyrazole C4 | - | ~115 - 125 |

| Pyrazole C5 | - | ~130 - 140 |

Note: These are predicted values based on the analysis of similar pyrazole structures and general chemical shift principles. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₈Cl₂N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks would be observed: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.

Analysis of the fragmentation patterns can further corroborate the proposed structure. Common fragmentation pathways might include the loss of a methyl group (CH₃) or a chlorine atom (Cl), leading to the formation of characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Description |

| [M]⁺ | 242 | Molecular ion |

| [M+2]⁺ | 244 | Molecular ion with one ³⁷Cl |

| [M+4]⁺ | 246 | Molecular ion with two ³⁷Cl |

| [M-CH₃]⁺ | 227 | Fragment from loss of a methyl group |

| [M-Cl]⁺ | 207 | Fragment from loss of a chlorine atom |

| [C₆H₅]⁺ | 77 | Phenyl cation fragment |

Note: The m/z values are based on the most abundant isotopes. The full spectrum would show a complex pattern due to isotopic distribution.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, provides insight into the likely solid-state conformation. nih.gov It is expected that the pyrazole ring would be nearly planar. The phenyl ring attached to the N1 position would be twisted out of the plane of the pyrazole ring. nih.gov The crystal packing would likely be stabilized by van der Waals forces and potentially weak C-H···π interactions involving the phenyl and pyrazole rings. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.

The IR spectrum of this compound would be expected to display several key absorption bands. Aromatic C-H stretching vibrations from the phenyl group would appear above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would be observed in the regions of 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the aromatic phenyl and pyrazole rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Phenyl) |

| 2900 - 3000 | C-H Stretch | Aliphatic (Methyl) |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic/Pyrazole Ring |

| 1375 - 1450 | C-H Bend | Methyl |

| 600 - 800 | C-Cl Stretch | Chloro-alkene |

Note: These are general regions for the expected vibrations.

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating components of a mixture and are widely used for assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical purity assessment would employ a reversed-phase HPLC method. In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. ijcpa.inresearcher.life For this compound, a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. ijcpa.inresearcher.life Detection is commonly performed using a UV detector, as the phenyl and pyrazole rings are chromophores that absorb UV light. ijcpa.in The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC is instrumental in determining its purity and can be used to separate it from potential isomers or impurities that may arise during its synthesis.

The analysis of pyrazole isomers and other heterocyclic compounds by gas chromatography has been demonstrated in various studies. For instance, the separation of pyrazole isomer mixtures has been successfully achieved using GC, highlighting its utility in resolving structurally similar compounds. While specific retention times are highly dependent on the exact analytical conditions, a general GC method for a compound like this compound would involve its introduction into a heated injection port, vaporization, and subsequent separation on a capillary column. The choice of the stationary phase of the column is critical, with non-polar or medium-polarity columns often being suitable for such analyses.

A hypothetical Gas Chromatography (GC) method for the analysis of this compound could be structured as follows. It is important to note that these parameters are illustrative and would require optimization for a specific instrument and application.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (FID or MS) |

| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 250 °C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The retention time of this compound under such conditions would be a unique characteristic that, especially when coupled with a mass spectrometer (GC-MS), provides a high degree of confidence in its identification and purity assessment. The mass spectrometer would detect the molecular ion peak and characteristic fragmentation pattern of the compound, further confirming its identity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This method provides the percentage by weight of each element present in the sample, which can then be compared with the theoretical values calculated from its molecular formula. For this compound, with the molecular formula C₁₀H₈Cl₂N₂, elemental analysis is crucial for confirming its empirical formula.

The characterization of newly synthesized pyrazole derivatives typically includes elemental analysis to support the proposed structure. mdpi.com Scientific literature often requires that the experimentally found elemental composition agrees with the calculated values to within ±0.4% for a compound to be considered pure.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₁₀H₈Cl₂N₂

Molar Mass: 243.09 g/mol

Carbon (C): (12.011 * 10 / 243.09) * 100% = 49.40%

Hydrogen (H): (1.008 * 8 / 243.09) * 100% = 3.32%

Chlorine (Cl): (35.453 * 2 / 243.09) * 100% = 29.17%

Nitrogen (N): (14.007 * 2 / 243.09) * 100% = 11.52%

A typical elemental analysis result for a pure sample of this compound would be expected to be in close agreement with these theoretical values, as illustrated in the table below.

| Element | Theoretical (%) | Found (%) (Illustrative) |

| Carbon | 49.40 | 49.25 |

| Hydrogen | 3.32 | 3.35 |

| Nitrogen | 11.52 | 11.48 |

This close correlation between the theoretical and found percentages provides strong evidence for the correct elemental composition and purity of the synthesized this compound.

Theoretical and Computational Chemistry Studies of 4,5 Dichloro 3 Methyl 1 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. By approximating the exchange-correlation energy, DFT can provide highly accurate results for various molecular properties. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to predict optimized geometries, vibrational frequencies, and electronic properties.

For instance, studies on compounds like 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline have shown that geometries predicted by DFT calculations can accurately reproduce experimental structural parameters obtained from X-ray diffraction nih.gov. Similar calculations on 4,5-dichloropyridazin-3-(2H)-one have been used to determine molecular geometry and vibrational frequencies, showing good agreement with experimental data, particularly when considering dimeric forms researchgate.net. These examples underscore the reliability of DFT for characterizing the structure of halogenated heterocyclic compounds like 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole.

Interactive Data Table: Representative DFT Calculation Parameters

Below is a hypothetical but representative table of optimized geometrical parameters for this compound, based on typical values for related structures.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | C4-Cl | 1.72 Å |

| Bond Length | C5-Cl | 1.71 Å |

| Bond Angle | C3-C4-C5 | 105.0° |

| Dihedral Angle | Pyrazole-Phenyl | 45.0° |

Note: This data is illustrative and not from a direct study on the target compound.

Conformational Analysis and Tautomerism

For pyrazole derivatives, conformational analysis primarily involves the orientation of substituents relative to the pyrazole ring. The dihedral angle between the pyrazole ring and the N-phenyl substituent is a key conformational parameter. In a related compound, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, DFT calculations revealed that the pyrazole and phenyl rings are significantly non-coplanar, with a calculated dihedral angle of 49.62(4)° researchgate.net. This rotation is a result of steric hindrance and electronic effects.

Tautomerism is less relevant for 1-substituted pyrazoles like this compound, as the presence of the phenyl group at the N1 position prevents the proton migration that characterizes annular tautomerism in N-unsubstituted pyrazoles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity malayajournal.org.

In studies of various pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO is distributed over the ring and any electron-withdrawing groups researchgate.netresearchgate.net. For this compound, the chlorine atoms would act as electron-withdrawing groups, influencing the energy and distribution of the LUMO.

Interactive Data Table: Hypothetical FMO Properties

This table presents expected FMO energy values for this compound.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | High chemical stability |

Note: This data is illustrative and not from a direct study on the target compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronics and photonics jhuapl.edu. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses nih.gov. The key NLO properties, such as the first hyperpolarizability (β), can be predicted using computational methods like DFT. Studies on various pyrazole derivatives have shown them to be promising candidates for NLO applications nih.govresearchgate.net. The presence of electron-donating (methyl, phenyl) and electron-withdrawing (dichloro) groups in this compound suggests it could possess NLO properties, though specific computational studies are required to quantify this potential.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While no specific MD studies on this compound were found, this technique would be valuable for exploring its conformational landscape in different environments (e.g., in solution or in a polymer matrix). MD simulations could reveal the flexibility of the molecule, particularly the rotation of the phenyl group, and identify the most stable conformations and the energy barriers between them.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity. While often used in drug design, QSAR can also be applied in non-biological contexts, such as predicting material properties or catalytic activity. For a series of pyrazole derivatives, QSAR models could be developed to predict properties like NLO response or performance as a catalyst based on calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular volume). However, no such non-biological QSAR studies specifically including this compound have been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms. It allows for the calculation of transition state structures and activation energies, providing insight into reaction pathways. For example, the mechanism of the reaction between 3(5)-methyl-1H-pyrazole and chloroform (B151607) has been investigated using theoretical calculations to understand isomer formation nih.gov. For this compound, computational modeling could be used to study its reactivity in various chemical transformations, such as nucleophilic substitution reactions at the chlorinated positions, by mapping the potential energy surface of the reaction.

Applications of 4,5 Dichloro 3 Methyl 1 Phenyl 1h Pyrazole and Its Derivatives in Non Biological Fields

Catalysis and Ligand Design

The inherent structural features of pyrazole (B372694) derivatives, particularly the presence of multiple nitrogen atoms, make them exceptional candidates for ligand design in both metal-based and metal-free catalytic systems. chemscene.comrsc.org The ability to easily modify the substituents on the pyrazole ring allows for fine-tuning of steric and electronic properties, which is crucial for optimizing catalytic activity and selectivity. researchgate.net

Pyrazole derivatives are extensively used as ligands in transition metal catalysis due to their strong coordination capabilities. mdpi.com They form stable complexes with a variety of metals, including copper, manganese, and palladium, facilitating a range of organic reactions. researchgate.netresearch-nexus.netdntb.gov.ua

Research has demonstrated that copper(II) complexes formed in situ with pyrazole-based ligands are effective catalysts for the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. research-nexus.netarabjchem.orgresearchgate.net The catalytic efficiency of these systems is highly dependent on the nature of the pyrazole ligand, the counter-ion of the copper salt (e.g., acetate (B1210297), sulfate, chloride), and the solvent used. dntb.gov.uaresearchgate.net For instance, tripodal pyrazole ligands have shown significant catalytic activity in this oxidation reaction. arabjchem.orgresearchgate.net

Similarly, manganese complexes incorporating pyrazole-based ligands have been reported to catalyze the aerial oxidation of catechol. dntb.gov.ua Beyond oxidation reactions, the functionalization of the pyrazole ring itself via transition-metal-catalyzed C-H activation represents a powerful strategy for creating more complex derivatives for various applications. researchgate.net The N2 atom of the pyrazole ring often acts as a directing group, guiding the regioselectivity of these functionalization reactions. researchgate.net

Table 1: Performance of Pyrazole-Based Copper(II) Complexes in Catechol Oxidation

This table summarizes the catalytic activity of various in situ-generated copper(II) complexes with pyrazole ligands in the oxidation of catechol to o-quinone.

| Ligand | Copper Salt | Solvent | Maximum Rate (Vmax) | Michaelis Constant (Km) |

|---|---|---|---|---|

| L2 (a pyrazole derivative) | Cu(CH3COO)2 | Methanol (B129727) | 41.67 µmol L−1 min−1 | 0.02 mol L−1 |

| L1 (a tripodal pyrazole) | CuSO4 | Not Specified | 0.0289 µmol/mg/min | Not Specified |

| L1 (a tripodal pyrazole) | CuCl2 | Not Specified | 0.0018 µmol/mg/min | Not Specified |

Data derived from studies on the catecholase activity of pyrazole-based ligands. dntb.gov.uaresearchgate.net

In addition to serving as ligands for metals, pyrazole derivatives themselves can function as organocatalysts, avoiding the need for transition metals. researchgate.net Chiral substituted pyrazole-3-carboxamides and related structures have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry (nitroaldol) reaction between nitromethane (B149229) and p-nitrobenzaldehyde. mjcce.org.mk

Furthermore, pyrazolone (B3327878) derivatives are key synthons in organocatalytic reactions to form complex structures like spiro-cyclic pyrazolones. researchgate.net Bifunctional organocatalysts, such as those combining a pyrazole scaffold with a hydrogen-bonding moiety (e.g., thiourea) or a basic site (e.g., an amine), are powerful tools for building structurally complex molecules in an enantioselective manner. researchgate.netmdpi.com For example, L-proline has been used as a basic organocatalyst in the multicomponent synthesis of hybrid molecules containing pyrazole, pyridinone, and 1,2,3-triazole rings. mdpi.com

The development of chiral ligands is central to asymmetric catalysis, and pyrazole derivatives offer a promising and highly adaptable framework. rsc.orgnih.gov The synthesis of axially chiral N-arylpyrazoles, which can be transformed into atropisomeric phosphine (B1218219) compounds, has opened new avenues for ligand design. rsc.org These chiral phosphine-pyrazole ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric 1,4-addition reactions, demonstrating their potential to induce high enantioselectivity. rsc.org

The versatility of the pyrazole core allows for the creation of nonsymmetrical P,N-ligands, which in some cases provide superior enantiocontrol compared to traditional C2-symmetric ligands. nih.gov Chiral pyrazole-based amino alcohols have also been investigated as catalysts for asymmetric aldol (B89426) reactions, highlighting the broad potential of this class of compounds in creating chiral molecules. mjcce.org.mk

Materials Science and Engineering

The unique electronic and structural properties of pyrazole derivatives make them valuable components in the field of materials science. numberanalytics.comnumberanalytics.com They are utilized in the creation of advanced materials with applications ranging from luminescent devices to specialized polymers. mdpi.comrsc.org

Pyrazole derivatives have emerged as a significant class of fluorescent materials. nih.govresearchgate.net Their extended π-conjugation and the presence of heteroatoms contribute to their remarkable photophysical properties. rsc.org Many pyrazole-based compounds exhibit strong fluorescence in the solid state or in aggregation, a phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). rsc.orgrsc.org

Compounds that are weakly fluorescent in solution can see their emission intensity increase dramatically upon aggregation. rsc.orgrsc.org This AIEE effect is often achieved by introducing bulky substituents that restrict intramolecular rotation in the aggregated state, thus blocking non-radiative decay pathways and promoting radiative emission. rsc.org For example, tripodal pyrazole ligands built on a 1,3,5-triethylbenzene (B86046) scaffold display significant AIEE when a poor solvent like water is added to their THF solution, causing nanoaggregation. rsc.orgrsc.org These luminescent nanoaggregates have been explored as fluorescent probes for detecting nitroaromatic compounds. rsc.org

Coordination of pyrazole ligands to metal ions, particularly lanthanides, can also produce highly luminescent materials. mdpi.com The pyrazole ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. mdpi.com This has led to the development of coordination polymers with high quantum yields. mdpi.com

Table 2: Photophysical Properties of Selected Pyrazole-Based Luminescent Materials

This table highlights the emission characteristics of various pyrazole derivatives, including those exhibiting Aggregation-Induced Emission Enhancement (AIEE).

| Compound Type | Phenomenon | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Key Application |

|---|---|---|---|---|---|

| Tripodal Pyrazoles (on triethylbenzene (B13742051) scaffold) | AIEE in THF/Water | ~365 | Blue Luminescence | Not Specified | Sensing of nitroaromatics |

| [Tb(2–PyPzH)2Cl3] | Ligand-to-Metal Energy Transfer | Not Specified | Not Specified | 92% | Luminescent material |

| [Ce(2–PyPzH)3Cl3] | 5d-based broadband emission | Not Specified | ~600 (Orange) | Not Specified | Luminescent material |

| Pyrazole Oxadiazole Derivatives | Fluorescence | Not Specified | 410-450 | Up to 0.69 | Electroluminescent materials |

Data compiled from studies on pyrazole-based luminescent materials. researchgate.netrsc.orgrsc.orgmdpi.com

In polymer science, pyrazole derivatives serve both as components of polymer backbones and as ligands for polymerization catalysts. mdpi.com The use of pyrazole ligands has been shown to significantly enhance the activity of metal catalysts in polymerization reactions. rsc.orgnih.gov

A notable example is the ring-opening polymerization (ROP) of L-lactide to produce polylactide (PLA), a biodegradable polymer. The addition of pyrazole ligands to titanium(IV) isopropoxide (TiOiPr4) catalysts dramatically increases the polymerization rate. rsc.orgnih.govscispace.com This enhancement is attributed to a cooperative effect between two titanium centers, which are brought into proximity by the bridging pyrazole ligand. nih.govscispace.com This allows for the production of high molecular weight PLA under milder conditions than with the catalyst alone. rsc.org

Similarly, pyrazole-supported zinc(II) benzoate (B1203000) complexes have been developed as effective catalysts for the copolymerization of cyclohexene (B86901) oxide (CHO) and carbon dioxide (CO2) to form poly(cyclohexene carbonate) (PCHC). semanticscholar.org These catalysts operate under relatively low CO2 pressure and without a co-catalyst, producing polymers with high carbonate content. semanticscholar.org

Table 3: Effect of Pyrazole Ligands on Polymerization Catalysis

This table illustrates the enhanced catalytic activity achieved by incorporating pyrazole ligands in metal-catalyzed polymerization reactions.

| Catalyst System | Monomer | Polymer | Key Finding |

|---|---|---|---|

| TiOiPr4 + furPz (ligand) | L-lactide (LA) | Polylactide (PLA) | ~3-fold higher catalytic activity than TiOiPr4 alone at 60 °C. |

| TiOiPr4 + BuPz (ligand) | L-lactide (LA) | Polylactide (PLA) | ~17-fold higher catalytic activity than TiOiPr4 alone at room temperature. |

| Bis(pyrazole)zinc(II) benzoates | Cyclohexene Oxide (CHO) + CO2 | Poly(cyclohexene carbonate) (PCHC) | Active at low CO2 pressure (1.0 MPa) without a co-catalyst. |

Data based on research into pyrazole-enhanced polymerization catalysis. rsc.orgnih.govsemanticscholar.org

Supramolecular Chemistry and Self-Assembly

The pyrazole scaffold, a core component of 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole, is of significant interest in the field of supramolecular chemistry due to its ability to form a variety of intermolecular interactions. nih.gov Understanding the supramolecular environment is crucial for designing molecules with desired properties, as small structural changes can drastically affect the self-assembly process in both solution and solid states. nih.gov

Heterocyclic compounds like pyrazoles can form supramolecular structures with columnar stacked systems, which may lead to enhanced luminescent and fluorescent properties. nih.gov However, the formation of these arrangements is highly dependent on the specific substituents on the pyrazole ring. nih.gov For instance, a study on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes revealed that despite the potential for π-π stacking, these particular derivatives did not form planar stacking columns in either the solid or liquid state. nih.gov This highlights the nuanced nature of self-assembly in pyrazole-based systems. The specific chlorine and methyl substituents on the this compound ring would likewise be expected to influence its supramolecular behavior, although specific studies on this compound's self-assembly were not identified.

Sensor Development (e.g., Ion Detection)

Derivatives of the pyrazole scaffold have been successfully developed as chemosensors for the detection of various ions. These sensors often operate on principles of colorimetry or fluorometry, offering a visual and quantifiable response to the presence of a target analyte. mdpi.comnih.govresearchgate.net

For example, a fluorescent chemosensor based on a pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, demonstrated high selectivity for the detection of Cadmium ions (Cd²⁺). nih.gov The fluorescence intensity of this probe was strongly quenched in the presence of Cd²⁺, with a detection limit of 0.09 μM. nih.gov This sensor was successfully applied to the determination of Cd²⁺ in various water samples. nih.gov

In another study, a new class of colorimetric chemosensors derived from 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate was synthesized. researchgate.net These receptors exhibited an immediate color change from yellow to dark purple upon interaction with fluoride (B91410) ions, demonstrating their potential for selective anion sensing. researchgate.net The sensing capabilities of these pyrazole derivatives underscore the potential for developing specialized sensors for environmental and biological monitoring based on the this compound framework.

| Sensor Type | Target Ion | Principle of Detection | Reference |

| Fluorescent Chemosensor | Cd²⁺ | Fluorescence quenching | nih.gov |

| Colorimetric Chemosensor | F⁻ | Color change (yellow to purple) | researchgate.net |

Photochromic Properties

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, has been observed in derivatives of this compound. mdpi.com This property is of interest for applications in optical memory, molecular switches, and smart materials.

A notable example is 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which was synthesized from a carbaldehyde derivative of the parent pyrazole. mdpi.com This compound exhibits photochromic behavior in both the crystalline and solution phases. mdpi.com Upon exposure to UV light (centered at 365 nm), a colorless solution of the compound turns yellow. mdpi.com This color change is attributed to the reversible ring-opening of the aziridine (B145994) ring within the molecule's structure. mdpi.com In the solid state, the crystals change from pale beige to deep orange upon irradiation. mdpi.com

Agrochemical Research and Development (as a Scaffold)

The pyrazole ring is a well-established and versatile scaffold in the design and development of new agrochemicals. researchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, making them valuable lead compounds for the creation of novel herbicides, fungicides, and insecticides. nih.govsioc-journal.cnmdpi.com The this compound structure provides a robust framework that can be chemically modified to optimize efficacy against various agricultural pests.

Herbicidal Compound Scaffolds

Pyrazole derivatives have been extensively investigated for their herbicidal properties. mdpi.comnih.gov The substitution pattern on the pyrazole ring plays a critical role in determining the herbicidal activity and spectrum of weed control. mdpi.com

In one study, a series of new 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for their herbicidal effects. mdpi.com One of the synthesized compounds, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, exhibited excellent post-emergence herbicidal activity against Digitaria sanguinalis (large crabgrass) at a dosage of 750 g a.i. ha⁻¹. mdpi.com This compound also showed bleaching activity on green weeds, suggesting a mode of action that interferes with pigment biosynthesis. mdpi.com The study highlighted that the nature of the substituent at the 5-position of the pyrazole ring is crucial for herbicidal efficacy. mdpi.com

Another research effort focused on phenylpyridine moiety-containing pyrazole derivatives. nih.gov While many of the synthesized compounds showed moderate herbicidal activities, they were identified as potential lead compounds for further optimization to develop more potent post-emergence herbicides. nih.gov

| Derivative Class | Target Weed | Activity Type | Reference |

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | Post-emergence, Bleaching | mdpi.com |

| Phenylpyridine moiety-containing pyrazoles | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Post-emergence | nih.gov |

Fungicidal Compound Scaffolds

The pyrazole scaffold is a key component in a number of commercial and developmental fungicides. nih.govsemanticscholar.org The versatility of the pyrazole ring allows for the introduction of various functional groups, leading to compounds with high efficacy against a range of plant pathogenic fungi. nih.gov

In a study aimed at discovering new fungicides, a series of 32 pyrazole derivatives were designed and synthesized. nih.gov The bioassay results indicated that many of these derivatives exhibited considerable antifungal activities. nih.gov Notably, a compound containing a p-trifluoromethylphenyl moiety demonstrated high activity against several fungal pathogens, including Botrytis cinerea and Rhizoctonia solani. nih.govdoaj.org The research also found that introducing isothiocyanate and carboxamide moieties to the 5-position of the pyrazole ring enhanced the fungicidal activity of the compounds. nih.govdoaj.org

Another study synthesized a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides. mdpi.com Some of these compounds showed moderate to good antifungal activities in vitro against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. mdpi.com

| Derivative Class | Fungal Pathogen | Key Finding | Reference |

| Pyrazole derivatives with p-trifluoromethylphenyl moiety | Botrytis cinerea, Rhizoctonia solani, Valsa mali | High antifungal activity | nih.govdoaj.org |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum | Moderate antifungal activity | mdpi.com |

Insecticidal Compound Scaffolds

Phenylpyrazole-based compounds are a significant class of insecticides, with fipronil (B1672679) being a well-known example. The this compound core can serve as a foundational structure for creating new insecticidal agents. sioc-journal.cnnih.gov

Research into novel phenylpyrazole analogues has led to the development of compounds with potent insecticidal and acaricidal activities. sioc-journal.cn In one such study, leveraging the structure of nicoflurole as a lead compound, researchers synthesized 25 new phenylpyrazole derivatives. sioc-journal.cn Several of these compounds demonstrated 100% efficacy against key agricultural pests at low concentrations. For example, one derivative showed 100% mite-killing efficacy against Tetranychus cinnabarinus at 2.5 mg/L, while others were highly effective against Myzus persicae (green peach aphid) and Plutella xylostella (diamondback moth). sioc-journal.cn

Another area of investigation involves the synthesis of 1H-pyrazole-5-carboxylic acid derivatives. researchgate.net A study in this area produced fourteen new compounds, with one derivative showing 85.7% mortality against Aphis fabae (black bean aphid) at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. researchgate.net These findings underscore the significant potential of the pyrazole scaffold in the ongoing search for new and effective insecticides. nih.govresearchgate.net

| Derivative Class | Target Pest | Efficacy | Reference |

| Phenylpyrazole analogues | Tetranychus cinnabarinus | 100% mite killing efficacy at 2.5 mg/L | sioc-journal.cn |

| Phenylpyrazole analogues | Myzus persicae | 100% insecticidal efficacy at 5 mg/L | sioc-journal.cn |

| Phenylpyrazole analogues | Plutella xylostella | 100% insecticidal efficacy at 2.5 mg/L | sioc-journal.cn |

| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | 85.7% mortality at 12.5 mg/L | researchgate.net |

Applications as Chemical Intermediates and Building Blocks in Complex Organic Synthesis

The strategic placement of two chlorine atoms on the pyrazole ring of this compound, coupled with the other substituents, makes it a highly versatile and valuable intermediate in the field of complex organic synthesis. The chloro groups act as reactive sites, or "handles," that can be selectively functionalized, allowing for the construction of more intricate molecular architectures. This reactivity is particularly exploited in the synthesis of agrochemicals, dyes, and functional materials, where precise molecular design is paramount to achieving desired properties.

The utility of this dichlorinated pyrazole as a building block stems from its ability to undergo a variety of chemical transformations. The chlorine atoms at the C4 and C5 positions of the pyrazole ring are susceptible to nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of functional groups, thereby facilitating the synthesis of diverse and complex molecules.

One of the primary applications of chloro-substituted pyrazoles is in the synthesis of novel agrochemicals. The pyrazole core is a well-established scaffold in many commercial pesticides and herbicides. By starting with a dichlorinated precursor like this compound, chemists can systematically modify the molecule to optimize its biological activity against specific pests or weeds. For example, one or both of the chlorine atoms can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Furthermore, the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This powerful carbon-carbon bond-forming reaction allows for the introduction of aryl or heteroaryl groups at the C4 and/or C5 positions. This strategy is instrumental in the synthesis of complex, polycyclic aromatic systems that are often found in modern agrochemicals and materials science applications.

In the realm of materials chemistry, derivatives of chlorinated pyrazoles have been utilized in the synthesis of functional dyes and photochromic materials. mdpi.com The electronic properties of the pyrazole ring can be fine-tuned by the introduction of different substituents, which in turn influences the color and photophysical behavior of the resulting molecule. The reactivity of the chloro-substituents provides a convenient route to attach chromophoric or auxochromic groups, leading to the development of new dyes with specific absorption and emission characteristics.

The following table summarizes the key transformations and the resulting classes of complex molecules that can be synthesized from this compound and its derivatives, highlighting its role as a versatile chemical intermediate.

| Reaction Type | Reactant/Reagent | Resulting Functional Group/Moiety | Class of Complex Molecule |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (R-NH2) | Amino (-NHR) | Agrochemical Precursors, Dye Intermediates |

| Nucleophilic Aromatic Substitution | Thiols (R-SH) | Thioether (-SR) | Fungicide Derivatives |

| Nucleophilic Aromatic Substitution | Alkoxides (R-O-) | Ether (-OR) | Pharmaceutical Intermediates |

| Suzuki-Miyaura Coupling | Arylboronic acids (Ar-B(OH)2) | Aryl (-Ar) | Complex Heterocycles, Functional Materials |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Alkynyl (-C≡C-R) | Conjugated Organic Materials |

| Buchwald-Hartwig Amination | Amines (R-NH2) | Amino (-NHR) | Agrochemicals, Pharmaceutical Scaffolds |

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthesis of Pyrazole (B372694) Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For pyrazole derivatives, future research will prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. nih.govresearchgate.net Key innovations are expected in several areas:

Energy-Efficient Methodologies : Techniques like microwave irradiation and ultrasound assistance are being explored to accelerate reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For instance, microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives has been shown to reduce reaction times from hours to minutes while increasing yields. nih.gov

Benign Catalysts and Solvents : There is a significant shift towards using water as a renewable and non-toxic solvent, often in combination with biodegradable catalysts. nih.govresearchgate.net The use of heterogeneous catalysts, such as those immobilized on silica (B1680970) or magnetic nanoparticles, is also gaining traction as they can be easily recovered and reused, aligning with the principles of a circular economy. researchgate.nettaylorfrancis.combohrium.com

Multicomponent and Solvent-Free Reactions : One-pot, multicomponent reactions (MCRs) are highly efficient as they combine several synthetic steps without isolating intermediates, saving time, resources, and reducing waste. researchgate.netmdpi.com Conducting these reactions under solvent-free conditions, for example using ionic liquids or simply grinding reagents together at room temperature, further enhances their environmental credentials. tandfonline.com

| Green Synthesis Strategy | Description | Key Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid reaction rates. | Reduced reaction time, increased yields, improved purity. nih.gov | Four-component condensation to form pyrano[2,3-c]pyrazoles. nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates reactions. | Shorter reaction times, higher yields, milder conditions. nih.govresearchgate.net | Synthesis of pyrano[2,3-c]pyrazole-3-carboxylates in an aqueous ethanol (B145695) solution. nih.gov |

| Aqueous Medium Reactions | Uses water as the primary solvent, replacing volatile and toxic organic solvents. | Environmentally friendly, safe, and cost-effective. researchgate.net | Taurine-catalyzed four-component reaction to yield 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often by grinding reactants together or using a catalytic amount of a liquid phase. | Reduces solvent waste, simplifies workup, and can lead to higher efficiency. tandfonline.com | One-pot, three-component synthesis of pyrazoles using tetrabutylammonium (B224687) bromide as a medium. tandfonline.com |

Exploration of Novel Reactivity and Functionalization Pathways

While classical methods for pyrazole synthesis are well-established, future research will delve into novel methods for their functionalization, allowing for the creation of more complex and diverse molecular structures. A major focus is on direct C-H functionalization, which offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Functionalization : This powerful strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. rsc.org Developing catalysts that can selectively activate specific C-H bonds on a molecule like 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole would open up new avenues for creating derivatives with tailored properties.

Photocatalysis and Electrochemistry : The use of visible light and electricity as reagents provides sustainable and often highly selective ways to initiate chemical transformations, enabling novel functionalization pathways that are difficult to achieve with traditional thermal methods. researchgate.net

Domino and Cascade Reactions : Designing reactions where multiple bond-forming events occur sequentially in a single pot can rapidly build molecular complexity from simple starting materials. mdpi.com This approach is crucial for the efficient synthesis of complex fused heterocyclic systems containing a pyrazole core. nih.gov

| Functionalization Pathway | Description | Significance | Catalyst/Mediator Example |

|---|---|---|---|

| C-H Arylation | Directly forms a bond between a pyrazole carbon and an aryl group. | Avoids pre-functionalization, improving atom economy. rsc.org | Palladium (Pd) complexes |

| C-H Alkylation/Alkenylation | Introduces alkyl or vinyl groups directly onto the pyrazole core. | Provides access to a wider range of substituted pyrazoles. mdpi.com | Rhodium (Rh) or Ruthenium (Ru) catalysts |

| Homocoupling Reactions | Joins two pyrazole units together to form symmetric bi-heteroaryl systems. | Efficient synthesis of ligands and complex molecules. mdpi.com | Transition-metal catalysts or metal-free conditions. mdpi.com |

| 1,3-Dipolar Cycloaddition | Reacts a dipolarophile with a 1,3-dipole to construct new heterocyclic rings. | Creates complex hybrid molecules, such as pyrazole-isoxazoline systems. acs.org | In situ generation of nitrile oxides from aldoximes. acs.org |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. eurasianjournals.com For pyrazole derivatives, advanced computational modeling will accelerate the discovery of new molecules with desired characteristics.

Future directions in this area include:

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) will be used to gain deep insights into the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net This can help elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions. acs.org

Molecular Docking and Dynamics : These techniques are crucial for designing pyrazoles with specific biological activities. nih.govnih.gov By simulating the interaction between a pyrazole derivative and a biological target (e.g., an enzyme), researchers can predict its potential as a therapeutic agent and guide the design of more potent and selective molecules. nih.gov

Machine Learning and AI : Integrating machine learning algorithms with large chemical datasets will enable the rapid prediction of properties for vast libraries of virtual pyrazole compounds. eurasianjournals.com This approach can identify promising candidates for synthesis and testing, significantly speeding up the discovery process for new materials and drugs.

| Computational Technique | Application in Pyrazole Research | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure, reaction mechanisms, and stability. acs.orgeurasianjournals.com | Geometrical parameters, electronic properties, reaction energies. researchgate.net |

| Molecular Docking | Simulating the binding of pyrazole derivatives to biological targets. nih.gov | Binding affinity, binding modes, potential as enzyme inhibitors. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity or physical properties. nih.gov | Inhibitory activity (pIC50), pharmacokinetic properties (ADME). nih.gov |

| Molecular Dynamics (MD) Simulations | Exploring the dynamic behavior and conformational flexibility of pyrazoles and their complexes. eurasianjournals.com | Conformational space, stability of ligand-receptor complexes. eurasianjournals.com |

Expansion of Applications in Emerging Material Technologies and Catalysis

While pyrazoles are well-known for their roles in pharmaceuticals and agrochemicals, future research aims to unlock their potential in new and emerging fields of material science and catalysis. nih.govmdpi.com The unique electronic properties and versatile coordination chemistry of the pyrazole ring make it an attractive building block for advanced functional materials.

Potential growth areas include:

Functional Materials : Pyrazole derivatives have shown promise as photochromic materials, which change color upon exposure to light. mdpi.com Further research could lead to their use in optical data storage, molecular switches, and smart windows. Their luminescent and fluorescent properties are also being explored for applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.comnih.gov

Coordination Chemistry and Catalysis : Pyrazoles are excellent ligands for metal ions, and their metal complexes are being investigated as catalysts for a variety of organic transformations. tandfonline.com The ability to tune the electronic and steric properties of the pyrazole ligand allows for the fine-tuning of the catalyst's activity and selectivity.

Energetic Materials : The incorporation of nitro groups onto the pyrazole scaffold can yield compounds with high energy density and good thermal stability, making them candidates for a new generation of energetic materials. mdpi.com

| Emerging Application Area | Role of Pyrazole Derivatives | Key Properties |

|---|---|---|

| Photochromic Materials | Serve as the core structure that undergoes a reversible, light-induced transformation. mdpi.com | Reversible isomerization with distinct absorption spectra. mdpi.com |

| Homogeneous Catalysis | Act as ligands that coordinate to a metal center, influencing its catalytic activity. tandfonline.com | Strong coordination ability, tunable electronic and steric properties. |

| Agrochemicals | Function as active ingredients in fungicides, insecticides, and herbicides. nih.govmdpi.com | High biological activity and structural versatility. biomedpharmajournal.orgresearchgate.net |

| Luminescent and Fluorescent Agents | Used as building blocks for materials that emit light upon excitation. mdpi.comnih.gov | Exceptional photophysical properties. mdpi.com |

常见问题

Q. Table 1: Key Spectroscopic Data for Structural Validation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| NMR | Pyrazole H: δ 6.5–7.5 ppm | |

| FTIR | C=N: 1600–1500 cm; C-Cl: 750 cm | |

| X-ray Crystallography | N-N bond: 1.35 Å; Dihedral angle: 85–90° |

Q. Table 2: SAR of Substituent Effects on Bioactivity

| Substituent (R) | Biological Activity (IC, µM) | Mechanism Hypothesis | Reference |

|---|---|---|---|

| 4-Cl | 12.5 (HeLa) | Enhanced lipophilicity | |

| 4-OCH | 45.8 (HeLa) | Reduced membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。